molecular formula C30H23N3O B8608456 4-(hydroxy(1-trityl-1H-imidazol-4-yl)methyl)benzonitrile

4-(hydroxy(1-trityl-1H-imidazol-4-yl)methyl)benzonitrile

Cat. No.: B8608456
M. Wt: 441.5 g/mol
InChI Key: OMNGTIIUKIBRIQ-UHFFFAOYSA-N
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Description

4-(hydroxy(1-trityl-1H-imidazol-4-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C30H23N3O and its molecular weight is 441.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H23N3O

Molecular Weight

441.5 g/mol

IUPAC Name

4-[hydroxy-(1-tritylimidazol-4-yl)methyl]benzonitrile

InChI

InChI=1S/C30H23N3O/c31-20-23-16-18-24(19-17-23)29(34)28-21-33(22-32-28)30(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19,21-22,29,34H

InChI Key

OMNGTIIUKIBRIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(C5=CC=C(C=C5)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 14.80 mmol of 4-iodobenzonitrile [3058-39-7] in 20 ml of tetrahydrofuran is cooled to −30° C., and 14.80 mmol of i-propylmagnesium chloride (2M in tetrahydrofuran) are added. The mixture is stirred at −30° C. for 60 minutes and a solution, precooled to −30° C., of 11.84 mmol of 1-trityl-1H-imidazole-4-carbaldehyde [33016-47-6] in 30 ml of tetrahydrofuran is added. The mixture is stirred at −30° C. for 30 minutes, and then the reaction mixture is warmed to room temperature and quenched with saturated aqueous ammonium chloride solution. The phases are separated, and the aqueous phase is extracted with ethyl acetate (3×). The combined organic phases are washed with brine, dried with magnesium sulphate and evaporated. The title compound is obtained as a white solid from the residue by recrystallization from ethyl acetate. Rf=0.23 (CH2Cl2-2M NH3 in EtOH 97:3); Rt=7.32.
Quantity
14.8 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.8 mmol
Type
reactant
Reaction Step Two
Quantity
11.84 mmol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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